molecular formula C5H8O5 B596331 3-Hydroxy-1,5-pentanedioic--d5 Acid CAS No. 1219805-72-7

3-Hydroxy-1,5-pentanedioic--d5 Acid

Cat. No.: B596331
CAS No.: 1219805-72-7
M. Wt: 153.14 g/mol
InChI Key: ZQHYXNSQOIDNTL-UXXIZXEISA-N
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Description

3-Hydroxy-1,5-pentanedioic–d5 Acid is an organic compound that consists of an aldehyde group and an acid group. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and other chemicals. The d5 labeled version of 3-Hydroxy-1,5-pentanedioic Acid is primarily used in research applications, such as metabolic studies, as it can be easily traced in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,5-pentanedioic–d5 Acid typically involves the use of stable isotopes. One common method is the deuteration of 3-Hydroxy-1,5-pentanedioic Acid, where hydrogen atoms are replaced with deuterium atoms. This process can be achieved through various chemical reactions, including catalytic hydrogenation and exchange reactions .

Industrial Production Methods

Industrial production of 3-Hydroxy-1,5-pentanedioic–d5 Acid involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,5-pentanedioic–d5 Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-Keto-1,5-pentanedioic Acid.

    Reduction: Reduction of the aldehyde group can yield 3-Hydroxy-1,5-pentanediol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 3-Keto-1,5-pentanedioic Acid

    Reduction: 3-Hydroxy-1,5-pentanediol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1,5-pentanedioic–d5 Acid has a wide range of scientific research applications, including:

    Metabolic Studies: The d5 labeled version is used to trace metabolic pathways in biological systems.

    Synthetic Chemistry: It serves as an intermediate in the synthesis of complex molecules with high enantiomeric excess, important for pharmaceutical applications.

    Environmental Applications: Studies on the oxidation kinetics of similar compounds provide insights into environmental degradation processes.

    Catalytic Transformations: Research into selective hydrogenation of related compounds highlights its role in producing renewable chemicals.

    Material Science and Polymer Chemistry: It is used in the development of new materials with specific permeation characteristics for industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,5-pentanedioic–d5 Acid involves its interaction with various molecular targets and pathways. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within biological systems. The deuterium labeling provides a distinct signal that can be detected using techniques such as mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyglutaric Acid: Shares a similar structure with an additional hydroxyl group.

    3-Hydroxy-3-methylglutaric Acid: Contains a methyl group at the beta position.

    3-Keto-1,5-pentanedioic Acid: An oxidized form of 3-Hydroxy-1,5-pentanedioic Acid.

Uniqueness

3-Hydroxy-1,5-pentanedioic–d5 Acid is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and tracing experiments. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems.

Properties

CAS No.

1219805-72-7

Molecular Formula

C5H8O5

Molecular Weight

153.14 g/mol

IUPAC Name

2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D

InChI Key

ZQHYXNSQOIDNTL-UXXIZXEISA-N

SMILES

C(C(CC(=O)O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])(C([2H])([2H])C(=O)O)O

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O

Synonyms

3-Hydroxy-1,5-pentanedioic--d5 Acid

Origin of Product

United States

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